Physicochemical Property Profile vs. Unsubstituted N-Carbamoylbenzamide Backbone
The target compound exhibits calculated physicochemical properties that differentiate it from the unsubstituted N-carbamoylbenzamide core. While direct experimental comparison is absent from primary literature, the predicted LogP of 1.35 and Polar Surface Area (PSA) of 64.39 Ų for N-Carbamoyl-N-methylbenzamide [1] are structurally derived from its N-methyl substitution, which is absent in simpler benzoylureas. This modification is known to influence passive membrane permeability and oral bioavailability parameters in related acyclic N-acylurea series.
| Evidence Dimension | Predicted Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP: 1.35; PSA: 64.39 Ų |
| Comparator Or Baseline | N-carbamoylbenzamide (Benzoylurea, CAS 614-22-2): LogP ~1.0 (estimated), PSA ~72 Ų (calculated). Exact predicted values not available in a single comparative source. |
| Quantified Difference | Estimated increase in LogP of ~0.35 units and decrease in PSA of ~8 Ų for the target compound. |
| Conditions | In silico predictions (Platform: ChemDraw/ChemSpider methodologies); experimental logD7.4 data not available. |
Why This Matters
The differentiated LogP and PSA values support a potentially superior passive membrane permeability profile for the N-methyl analog compared to its non-methylated parent, a key consideration in designing CNS-penetrant or orally bioavailable agents where LogP and PSA are critical filters.
- [1] N-carbamoyl-N-methylbenzamide. YYBY Chemical Platform. CAS 89879-88-9. Molecular Formula C9H10N2O2. Molecular Weight 178.188. Exact Mass 178.074. PSA 64.39. LogP 1.3511. View Source
- [2] Benzoylurea. PubChem. Compound Summary CID 69190. Molecular Formula C8H8N2O2. Molecular Weight 164.16. Topological Polar Surface Area 72.2 Ų. XLogP3 0.9. View Source
